molecular formula C12H16N2 B038088 2-Phenyl-1,4-diazabicyclo[2.2.2]octane CAS No. 115609-00-2

2-Phenyl-1,4-diazabicyclo[2.2.2]octane

Cat. No. B038088
M. Wt: 188.27 g/mol
InChI Key: FCCQUKLZAKFQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,4-diazabicyclo[2.2.2]octane (PDABO) is a bicyclic compound that has gained attention in scientific research due to its potential applications in various fields. PDABO is a chiral compound, which means that it has two enantiomers that have different properties. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the inhibition of viral replication by binding to the HIV-1 integrase enzyme. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.

Biochemical And Physiological Effects

2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to have low toxicity and is well tolerated in vivo. In vitro studies have shown that 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has antiviral activity against HIV-1 and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been shown to have potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its low toxicity and chiral properties. However, its synthesis can be challenging, and the separation of its two enantiomers can be difficult. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane also has limitations, including its limited solubility in water and its potential for non-specific binding to other proteins.

Future Directions

2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several potential future directions for research, including its use as a therapeutic agent for HIV and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane may also have applications in other fields, including catalysis and asymmetric synthesis. Future research may focus on the development of more efficient synthesis methods for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane and the optimization of its antiviral activity. Additionally, further studies may be conducted to explore the potential therapeutic applications of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane for other diseases.

Synthesis Methods

2-Phenyl-1,4-diazabicyclo[2.2.2]octane can be synthesized using different methods, including the condensation of 1,2-diaminocyclohexane with benzaldehyde in the presence of an acid catalyst. The reaction yields a mixture of two isomers, which can be separated by chromatography. Another method involves the condensation of benzaldehyde with 1,3-diaminopropane in the presence of an acid catalyst. This method yields a single isomer of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane.

Scientific Research Applications

2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been used in various scientific research applications, including as a ligand for metal ions, as a catalyst for organic reactions, and as a chiral auxiliary in asymmetric synthesis. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).

properties

CAS RN

115609-00-2

Product Name

2-Phenyl-1,4-diazabicyclo[2.2.2]octane

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-phenyl-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2

InChI Key

FCCQUKLZAKFQEK-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2C3=CC=CC=C3

Canonical SMILES

C1CN2CCN1CC2C3=CC=CC=C3

Origin of Product

United States

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